

# Application Notes and Protocols for Prepulse Inhibition Studies Using LY 2033298

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **LY 2033298**, a positive allosteric modulator (PAM) of the muscarinic M4 receptor, in preclinical prepulse inhibition (PPI) studies. Deficits in PPI, a measure of sensorimotor gating, are observed in psychiatric disorders such as schizophrenia. The protocols detailed below are designed to assess the potential of **LY 2033298** to restore PPI deficits in rodent models.

### Introduction

LY 2033298 acts by enhancing the effect of the endogenous neurotransmitter acetylcholine at the M4 receptor.[1][2][3][4][5][6] In the context of schizophrenia research, the M4 receptor is a promising therapeutic target due to its role in modulating dopamine levels in key brain regions implicated in psychosis.[2][7] Preclinical studies have shown that while LY 2033298 has no effect on PPI when administered alone in rats, it can effectively reverse deficits in PPI induced by dopamine agonists like apomorphine when co-administered with a sub-effective dose of a muscarinic agonist, such as oxotremorine.[1][2][8] This potentiation of muscarinic signaling by LY 2033298 offers a potential therapeutic strategy for treating sensorimotor gating deficits.

### **Data Presentation**

The following tables summarize the quantitative data from a key study investigating the effects of **LY 2033298** on apomorphine-disrupted prepulse inhibition in rats.



Table 1: Effect of LY 2033298 and Oxotremorine on Apomorphine-Induced PPI Deficits in Rats

| Treatment<br>Group                             | Dose (mg/kg) | Route of<br>Administration | Mean<br>Percentage<br>PPI | Statistical Significance (vs. Vehicle/Vehicle /Apomorphine) |
|--|--------------|----------------------------|---------------------------|---|
| Vehicle/Vehicle/V<br>ehicle                    | -            | i.p.                       | ~65%                      | P < 0.05  |
| Vehicle/Vehicle/A pomorphine                   | 0.5          | S.C.                       | ~35%                      | -   |
| Vehicle/Oxotrem orine/Apomorphi ne             | 0.03         | i.p.                       | ~40%                      | Not Significant   |
| LY<br>2033298/Oxotre<br>morine/Apomorp<br>hine | 3            | i.p.                       | ~50%                      | #P < 0.05   |
| LY<br>2033298/Oxotre<br>morine/Apomorp<br>hine | 10           | i.p.                       | ~55%                      | #P < 0.05   |
| LY<br>2033298/Oxotre<br>morine/Apomorp<br>hine | 30           | i.p.                       | ~60%                      | #P < 0.05   |

Data adapted from Chan et al., 2008.[1] i.p. = intraperitoneal; s.c. = subcutaneous. # denotes a significant reversal of the apomorphine-induced deficit. \* denotes a significant difference from the apomorphine-treated group.

## **Experimental Protocols**



This section provides a detailed methodology for conducting a prepulse inhibition experiment to evaluate the efficacy of **LY 2033298**.

# Protocol 1: Reversal of Apomorphine-Induced PPI Deficits by LY 2033298 in Rats

#### 1. Animals:

- Male Sprague-Dawley rats (250-350 g).
- House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
- Allow at least one week of acclimatization to the facility before the experiment.

#### 2. Apparatus:

Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments). Each chamber should
consist of a sound-attenuating enclosure with a fan for ventilation and background noise, a
loudspeaker for delivering acoustic stimuli, and a sensor platform to detect and measure the
whole-body startle response.

#### 3. Drug Preparation:

- LY 2033298: Dissolve in a suitable vehicle (e.g., 20% β-cyclodextrin). Prepare solutions for doses of 3, 10, and 30 mg/kg.
- Oxotremorine: Dissolve in saline. Prepare a solution for a sub-effective dose of 0.03 mg/kg.
- Apomorphine: Dissolve in saline with 0.1% ascorbic acid to prevent oxidation. Prepare a solution for a dose of 0.5 mg/kg.
- Administer all drugs at a volume of 1 ml/kg.
- 4. Experimental Procedure:
- Habituation (Day 1):



- Place each rat in a startle chamber for a 10-minute habituation period with a 65-70 dB background white noise.
- Following habituation, present 5 pulse-alone trials (120 dB, 40 ms duration) to acclimate the animals to the startle stimulus.
- Test Day (Day 2):
  - Drug Administration:
    - Administer LY 2033298 (or its vehicle) via intraperitoneal (i.p.) injection.
    - 30 minutes after the first injection, administer oxotremorine (or its vehicle) via i.p. injection.
    - 15 minutes after the second injection, administer apomorphine (or its vehicle) via subcutaneous (s.c.) injection.
  - PPI Testing:
    - 15 minutes after the third injection, place the rat in the startle chamber for a 5-minute acclimation period with background white noise (65-70 dB).
    - The test session should consist of multiple trial types presented in a pseudorandom order:
      - Pulse-alone trials: A 120 dB, 40 ms burst of white noise.
      - Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 79, or 85 dB; 20 ms duration)
         presented 100 ms before the onset of the 120 dB startle pulse.
      - No-stimulus trials: Background noise only, to measure baseline movement.
    - A typical session might include 10 trials of each type.
    - The inter-trial interval should be variable, averaging around 15 seconds.

#### 5. Data Analysis:



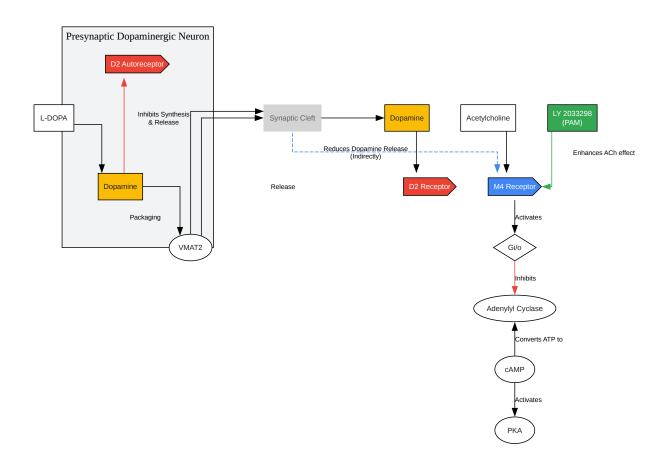




- Calculate the startle amplitude for each trial as the peak response during a defined scoring window (e.g., 100 ms) following the onset of the startle stimulus.
- Calculate the percentage of prepulse inhibition for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] \* 100
- Analyze the data using an appropriate statistical method, such as a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors, followed by posthoc tests to compare individual groups.

# Visualizations Signaling Pathway



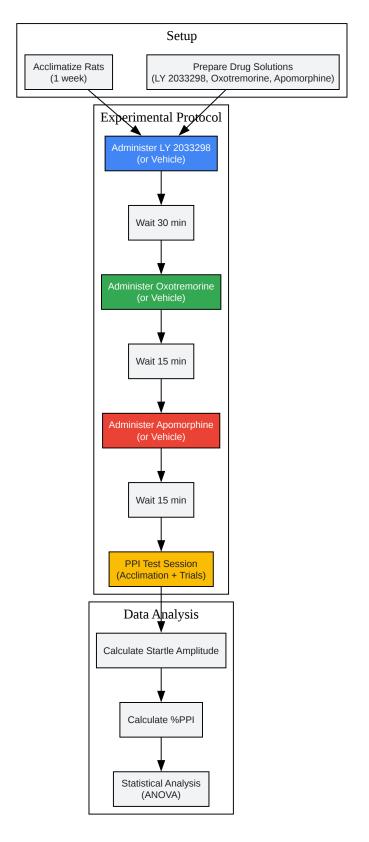


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Caption: M4 receptor activation by LY 2033298 reduces dopamine release.



## **Experimental Workflow**



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Caption: Workflow for a prepulse inhibition study with LY 2033298.

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